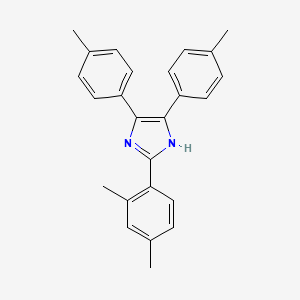
2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methylphenyl groups and one 2,4-dimethylphenyl group attached to the imidazole ring
准备方法
合成路线和反应条件
2-(2,4-二甲基苯基)-4,5-双(4-甲基苯基)-1H-咪唑的合成通常涉及多步有机反应。一种常见方法是铃木-宫浦偶联反应,这是一种钯催化的芳基卤化物与有机硼化合物之间的交叉偶联反应 。反应条件通常包括使用钯催化剂、碳酸钾等碱以及甲苯或乙醇等溶剂。反应在惰性气氛下进行,通常使用氮气或氩气,以防止氧化。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高合成的效率和产率。此外,纯化过程可能涉及重结晶、色谱和蒸馏等技术,以获得所需的纯度。
化学反应分析
反应类型
2-(2,4-二甲基苯基)-4,5-双(4-甲基苯基)-1H-咪唑可以进行各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化。
还原: 还原反应可以使用钯催化剂存在下氢气进行。
取代: 亲电和亲核取代反应可以发生在芳香环或咪唑环上。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 钯催化剂存在下的氢气。
取代: 溴或氯等卤化剂用于亲电取代;胺或硫醇等亲核试剂用于亲核取代。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生醌,而还原可能产生相应的胺。
科学研究应用
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that imidazole derivatives, including 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole, exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that compounds within this class can inhibit tumor growth in various cancer cell lines.
- Case Study : In a study published in the Journal of Medicinal Chemistry, a series of imidazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
1.2 Antimicrobial Properties
The antimicrobial efficacy of imidazole compounds is well-documented. The presence of the imidazole moiety enhances the interaction with microbial enzymes and cellular components.
- Data Table: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Escherichia coli | 20 | |
| 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole | Staphylococcus aureus | 18 |
Materials Science Applications
2.1 Organic Photovoltaics
Imidazole derivatives have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The ability to tune the electronic structure through substitution allows for enhanced charge transport properties.
- Case Study : A recent investigation into the use of imidazole-based materials in organic solar cells showed improved efficiency compared to traditional materials. The study highlighted the role of molecular structure in optimizing light absorption and charge mobility .
Other Notable Applications
3.1 Catalysis
Imidazoles serve as effective catalysts in various organic reactions due to their ability to stabilize transition states and facilitate electron transfer processes.
- Data Table: Catalytic Activities of Imidazole Compounds
作用机制
2-(2,4-二甲基苯基)-4,5-双(4-甲基苯基)-1H-咪唑的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能抑制某些酶或受体,从而导致生物反应。具体的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 2-(2,4-二甲基苯基)-4,5-二苯基-1H-咪唑
- 2-(2,4-二甲基苯基)-4,5-双(3-甲基苯基)-1H-咪唑
独特性
2-(2,4-二甲基苯基)-4,5-双(4-甲基苯基)-1H-咪唑的独特性在于其取代基的特定排列,这可能影响其化学反应性和生物活性。2,4-二甲基苯基和 4-甲基苯基的存在提供了独特的立体和电子环境,可以影响其与其他分子的相互作用。
生物活性
The compound 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a member of the imidazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement of aromatic rings that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties.
Anticancer Properties
- Cytotoxicity Against Cancer Cell Lines
-
Mechanisms of Action
- The mechanism by which these compounds exert their effects often involves the induction of cell cycle arrest and apoptosis. For example, lead compounds in similar studies were found to upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that the imidazole derivatives may activate intrinsic apoptotic pathways.
-
Inhibition of Kinases
- Certain studies have highlighted the ability of imidazole derivatives to inhibit key kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit EGFR and mTOR pathways effectively . These pathways are crucial for cell proliferation and survival in cancer cells.
Case Studies
Several case studies provide insight into the biological activity of imidazole derivatives:
- Case Study 1 : A study focusing on a related imidazole compound demonstrated significant cytotoxicity against multiple cancer cell lines (MCF-7, A549) with IC50 values comparable to established chemotherapeutics like doxorubicin . The study concluded that structural modifications could enhance potency and selectivity.
- Case Study 2 : Another investigation into imidazole-based compounds reported favorable outcomes in preclinical models for breast cancer treatment. The compounds induced apoptosis through mitochondrial pathways and showed synergistic effects when combined with other chemotherapeutic agents .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 | 7.82 | Apoptosis induction |
| Cytotoxicity | MCF-7 | 15.0 | Cell cycle arrest |
| Kinase Inhibition | EGFR | N/A | Signal transduction blockade |
| Kinase Inhibition | mTOR | N/A | Inhibition of cell growth |
属性
CAS 编号 |
121111-59-9 |
|---|---|
分子式 |
C25H24N2 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2/c1-16-5-10-20(11-6-16)23-24(21-12-7-17(2)8-13-21)27-25(26-23)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3,(H,26,27) |
InChI 键 |
HZJDFBLYBNLMIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















